molecular formula C17H17N3O3S B2697861 (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2034895-91-3

(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2697861
CAS RN: 2034895-91-3
M. Wt: 343.4
InChI Key: XOOIXKIMFKTCIX-XYOKQWHBSA-N
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Description

The compound “(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The pyrazole ring can act as a bidentate ligand, binding to metals through its nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has explored the synthesis of similar compounds to (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide, focusing on their potential for various biological applications. For instance, compounds with structural similarities have been evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). Another study synthesized and assessed compounds for their ability to induce the triple response in Arabidopsis, a reaction similar to that of ethylene, thus highlighting their potential in plant biology research (Oh et al., 2017).

Antimicrobial Activity

  • Compounds analogous to this compound have been investigated for their antimicrobial properties. Studies have shown that some of these compounds exhibit activity against various bacteria and fungi, with their effectiveness dependent on the specific chemical structure of the Schiff base moiety (Hamed et al., 2020). Another study highlighted the synthesis of novel chitosan Schiff bases with heterocyclic moieties, including pyrazole derivatives similar to the compound , and tested their antimicrobial activities (El-Wahab et al., 2011).

Potential in Cancer Research

  • The evaluation of similar compounds for anticancer activity is an area of ongoing research. One study involved the screening of synthesized compounds against 60 human tumor cell lines, showing that certain derivatives exhibit significant anticancer potential (Küçükgüzel et al., 2013). Additionally, the investigation of these compounds' interactions with cellular components, such as DNA, enzymes, or receptors, could provide insights into their mechanisms of action in cancer therapy.

Chemical Genetics and Plant Biology

  • In plant biology, compounds structurally related to this compound have been used in chemical genetics strategies. For example, they have been utilized to mimic the effects of ethylene in plants, providing a tool to study plant growth and development processes (Oh et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some furan and pyrazole derivatives have biological activity and can interact with enzymes or other proteins in the body .

properties

IUPAC Name

(E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-24(22,12-8-15-5-2-1-3-6-15)19-9-10-20-14-16(13-18-20)17-7-4-11-23-17/h1-8,11-14,19H,9-10H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOIXKIMFKTCIX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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